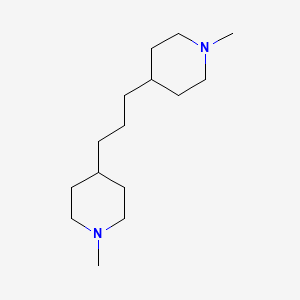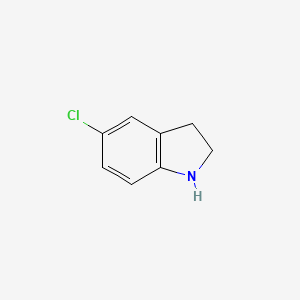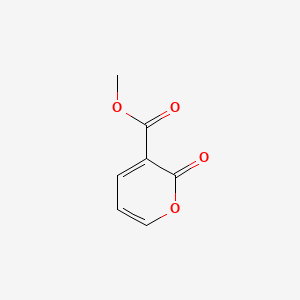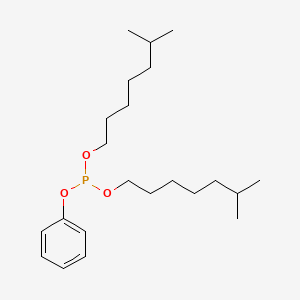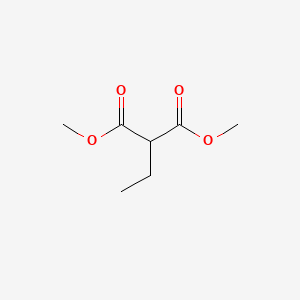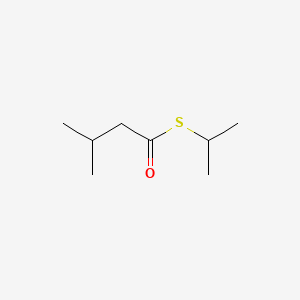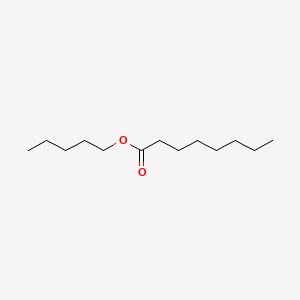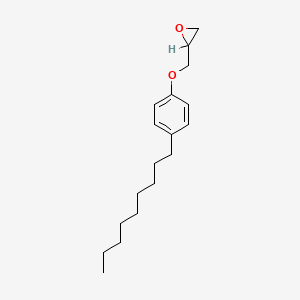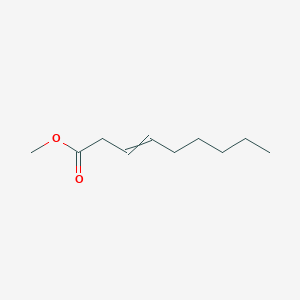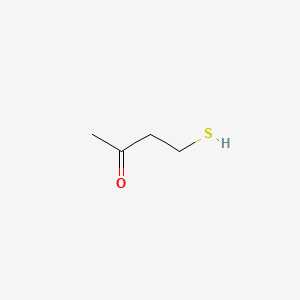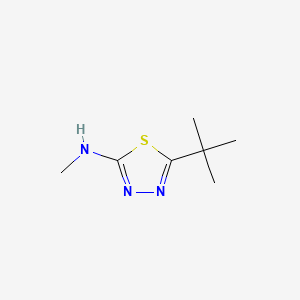
5-叔丁基-N-甲基-1,3,4-噻二唑-2-胺
描述
“5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C7H13N3S . It has an average mass of 171.263 Da and a monoisotopic mass of 171.083023 Da . It is also known by other names such as "1,3,4-Thiadiazol-2-amine, 5- (1,1-dimethylethyl)-N-methyl-" .
Molecular Structure Analysis
The molecular structure of “5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine” can be represented by the SMILES string “CNC1=NN=C(S1)C©©C” and the InChI string "InChI=1S/C7H13N3S/c1-7(2,3)5-9-10-6(8-4)11-5/h1-4H3,(H,8,10)" .Chemical Reactions Analysis
“5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine” is used in the synthesis of Tebuthiuron, which is a nonselective broad-spectrum herbicide used to control weeds, woody, and herbaceous plants .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 253.9±23.0 °C at 760 mmHg, and a flash point of 107.4±22.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 66 Å2, and it has a molar volume of 151.5±3.0 cm3 .科学研究应用
抗微生物活性
5-叔丁基-N-甲基-1,3,4-噻二唑-2-胺及其衍生物已显示出显著的抗微生物性能。Malik和Patel(2017年)的研究突出了噻二唑与1,3,5-三嗪衍生物的合成,展示了对各种微生物(包括革兰氏阳性和阴性菌株(Malik & Patel, 2017))具有有效的抗微生物活性。
抗肿瘤活性
该化合物及其结构相关的衍生物被发现具有抗肿瘤性能。例如,叶蛟等人(2015年)的研究合成了一种叔丁基噻唑胺衍生物,并报道了对Hela细胞系具有良好抗肿瘤活性(叶蛟等,2015年)。
合成和晶体结构分析
各种噻二唑衍生物的合成和晶体结构一直是研究的课题,正如Wawrzycka-Gorczyca等人(2011年)的工作所示,该工作提供了这些化合物的晶体学性质的见解(Wawrzycka-Gorczyca et al., 2011)。
抗氧化和抗炎性能
含有噻二唑基团的化合物已被研究其抗氧化和抗炎活性。Sravya等人(2019年)对噻二唑胺衍生物的氧代噻二唑/噻二唑发现显著的抗氧化活性,超过了标准抗坏血酸(Sravya et al., 2019)。
杀虫活性
5-叔丁基-N-甲基-1,3,4-噻二唑-2-胺的一些衍生物表现出强效的杀虫活性。Wang等人(2011年)合成了含有噻二唑的N-叔丁基-N,N'-二酰基脲衍生物,并发现它们对小菜蛾和库蚊(Wang et al., 2011)有效。
抗利什曼原虫活性
噻二唑的衍生物也被研究其抗利什曼原虫性能。Tahghighi等人(2012年)合成了一系列噻二唑-胺,并对Leishmania major进行了评估,其中一些化合物表现出显著的抗利什曼原虫活性(Tahghighi et al., 2012)。
超声辅助合成
Erdogan(2018年)进行了一项关于苄硫噻二唑-胺衍生物超声辅助合成的研究,展示了这些化合物合成的高效方法(Erdogan, 2018)。
抗微生物合成研究
Ameen和Qasir(2017年)探讨了具有潜在抗微生物性能的噻二唑衍生物的合成,有助于理解这些化合物的治疗效果(Ameen & Qasir, 2017)。
属性
IUPAC Name |
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-7(2,3)5-9-10-6(8-4)11-5/h1-4H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEJBYJALNGUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068561 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
50608-12-3 | |
| Record name | 5-(1,1-Dimethylethyl)-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50608-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050608123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-TERT-BUTYL-N-METHYL-1,3,4-THIADIAZOL-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S7FU32R3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

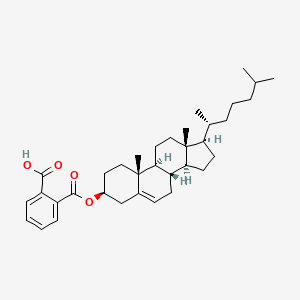
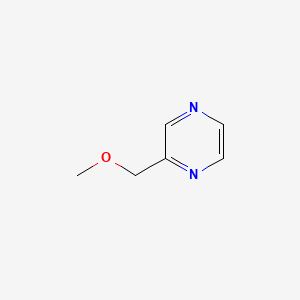
![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)

